Rocuronium

Catalog No.
S541754
CAS No.
119302-91-9
M.F
C32H53N2O4+
M. Wt
529.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocuronium

CAS Number

119302-91-9

Product Name

Rocuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C32H53N2O4+

Molecular Weight

529.8 g/mol

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N

SMILES

Array

solubility

Complete
2.84e-05 g/L

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium, Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-, Esmeron, Esmerone, ORG 9426, ORG-9426, ORG9426, pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide, rocuronium, rocuronium bromide, Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

The exact mass of the compound Rocuronium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Peripheral Nervous System Agents - Neuromuscular Agents - Neuromuscular Blocking Agents - Neuromuscular Nondepolarizing Agents. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rocuronium, typically supplied as rocuronium bromide, is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). In both clinical and research procurement, it serves as the premier intermediate-acting NMBA due to its quantifiable combination of rapid onset, high cardiovascular stability, and specific reversibility. Unlike older aminosteroids, rocuronium is formulated as a ready-to-use aqueous solution at a pH of 3.0 to 4.0, eliminating the need for lyophilization and reconstitution. Its primary value proposition lies in providing intubating conditions comparable to depolarizing agents while maintaining a strict non-depolarizing safety profile, making it a critical reference standard and active pharmaceutical ingredient (API) in anesthesiology research and critical care formulations [1].

Substituting rocuronium with its closest structural analog, vecuronium, introduces significant workflow delays; vecuronium requires time-consuming reconstitution from a lyophilized powder due to its aqueous instability and exhibits a substantially slower onset of action, precluding its use in rapid sequence induction (RSI) [1]. Conversely, substituting with the traditional rapid-onset benchmark, succinylcholine, exposes experimental models and patients to depolarizing side effects, including dangerous hyperkalemia, fasciculations, and elevated intracranial pressure [2]. Furthermore, rocuronium's exceptionally high binding affinity to the reversal agent sugammadex cannot be matched by vecuronium, making rocuronium the strict requirement for protocols demanding immediate, profound reversal of neuromuscular blockade [3].

Onset of Neuromuscular Blockade: Rocuronium vs. Vecuronium

Rocuronium was structurally optimized for rapid onset; its lower potency necessitates a higher molar dose, which drives a steeper concentration gradient and faster diffusion to the neuromuscular junction. At equipotent intubating doses, rocuronium (0.6 mg/kg) achieves clinically acceptable intubation conditions in approximately 60 to 90 seconds. In contrast, vecuronium (0.1 mg/kg) requires 112 to 144 seconds to achieve the same level of blockade [1].

Evidence DimensionTime to clinically acceptable intubating conditions
Target Compound Data60–90 seconds (at 0.6 mg/kg)
Comparator Or BaselineVecuronium: 112–144 seconds (at 0.1 mg/kg)
Quantified DifferenceRocuronium is approximately 40-50% faster.
ConditionsEquipotent intubating doses in adult human subjects under general anesthesia.

This rapid onset allows rocuronium to be utilized in emergency rapid sequence induction, replacing hazardous depolarizing agents.

Reversal Agent Binding Affinity: Rocuronium vs. Vecuronium

The selective relaxant binding agent sugammadex (a modified gamma-cyclodextrin) was specifically designed to encapsulate rocuronium. Quantitative binding studies demonstrate that sugammadex has an equilibrium affinity constant (Ka) of 25,000,000 M^-1 for rocuronium. While it also binds vecuronium, the affinity is significantly lower at 10,000,000 M^-1 [1]. This 2.5-fold higher affinity translates to a more rapid, reliable, and profound reversal of rocuronium-induced blockade compared to vecuronium.

Evidence DimensionEquilibrium affinity constant (Ka) with sugammadex
Target Compound Data2.5 x 10^7 M^-1
Comparator Or BaselineVecuronium: 1.0 x 10^7 M^-1
Quantified Difference2.5-fold higher binding affinity for rocuronium.
ConditionsIn vitro thermodynamic binding assays.

Procurement of rocuronium over vecuronium is essential for protocols requiring precise, immediate termination of neuromuscular blockade via sugammadex.

Aqueous Formulation Stability: Rocuronium vs. Vecuronium

A major differentiator in pharmaceutical manufacturing and clinical workflow is aqueous stability. Vecuronium bromide undergoes rapid hydrolysis in water, strictly necessitating its formulation and supply as a lyophilized powder that requires reconstitution prior to use [1]. Rocuronium bromide, however, is stable in aqueous solution when formulated at a pH of 3.0 to 4.0 (often with acetate or glycine buffers), allowing it to be supplied as a ready-to-use 10 mg/mL liquid injection [2].

Evidence DimensionAqueous formulation viability
Target Compound DataStable as a ready-to-use aqueous solution (pH 3.0–4.0)
Comparator Or BaselineVecuronium: Unstable in aqueous media; requires lyophilization
Quantified DifferenceEliminates the reconstitution step entirely.
ConditionsStandard commercial formulation and ambient/refrigerated storage conditions.

Eliminating the lyophilization and reconstitution steps reduces manufacturing complexity and accelerates critical-care deployment.

Safety Profile in Rapid Sequence Induction: Rocuronium vs. Succinylcholine

Succinylcholine achieves rapid intubating conditions (~50 seconds) but acts via depolarization, which can cause life-threatening hyperkalemia, muscle fasciculations, and increased intracranial pressure. Rocuronium at higher doses (0.9–1.2 mg/kg) achieves comparable onset times (55–75 seconds) while functioning strictly as a non-depolarizing agent [1]. This allows rocuronium to match the speed of succinylcholine without triggering depolarizing adverse events.

Evidence DimensionOnset time vs. Depolarizing risk
Target Compound Data55–75 seconds onset (0.9-1.2 mg/kg) with zero depolarizing risk
Comparator Or BaselineSuccinylcholine: ~50 seconds onset with high depolarizing risk (hyperkalemia)
Quantified DifferenceNear-equivalent onset speed without depolarizing side effects.
ConditionsHigh-dose rapid sequence induction protocols.

Procurement of rocuronium is essential for rapid-sequence protocols where depolarizing agents are contraindicated due to hyperkalemia or crush injury risks.

Emergency Rapid Sequence Induction (RSI) Formulations

Because rocuronium achieves onset times of 60-90 seconds without the depolarizing risks of succinylcholine, it is the API of choice for developing non-depolarizing RSI protocols and emergency critical care formulations [1].

Sugammadex Reversal Binding Assays

Due to its 2.5 x 10^7 M^-1 binding affinity to sugammadex—2.5 times higher than vecuronium—rocuronium is the primary reference standard used in host-guest complexation studies and the development of novel cyclodextrin-based reversal agents [2].

Ready-to-Use (RTU) Liquid Injectable Manufacturing

Unlike vecuronium, which requires lyophilization due to aqueous instability, rocuronium's stability at pH 3.0–4.0 makes it the preferred aminosteroid NMBA for manufacturing ready-to-use (RTU) liquid injectables, streamlining both production lines and end-user workflows [3].

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

529.40053318 Da

Monoisotopic Mass

529.40053318 Da

Heavy Atom Count

38

UNII

WRE554RFEZ

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For inpatients and outpatients as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
Rocuronium is a non-depolarizing neuromuscular blocker widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations. Rocuonium is one of many non-depolarizing neuromuscular blockers available, but it has the advantage of being fast-acting and reversible.

Drug Classes

Breast Feeding; Lactation; Muscle Relaxants; Neuromuscular Nondepolarizing Agents

Pharmacology

Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC09 - Rocuronium bromide

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

119302-91-9

Absorption Distribution and Excretion

Poorly absorbed from the GI tract.
Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.
0.3 L/kg [3 to <12 mos]
0.26 L/kg [1 to <3 yrs]
0.21 L/kg [3 to <8 yrs]
0.25 L/kg/hr [Adults (Ages 27 to 58 years)]
0.21 L/kg/hr [Geriatrics (>=65 yrs)]
0.16 L/kg/hr [Normal ewnal and hepatice function]
0.13 L/kg/hr [Renal transplant patients]
0.13 L/kg/hr [Hepatic dysfunction patients]
0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]
0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]
0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Rocuronium is metabolized to a less active metabolite, 17-desacetyl-rocuronium, and is eliminated primarily by the liver.

Wikipedia

Rocuronium_bromide

Biological Half Life

The rapid distribution half-life is 1-2 minutes and the slower distribution half-life is 14-18 minutes. Renal impairment has no net effect on half-life, however, half-life is almost doubled in patients with impaired liver function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

Explore Compound Types